L-Tryptophanamide

概要

説明

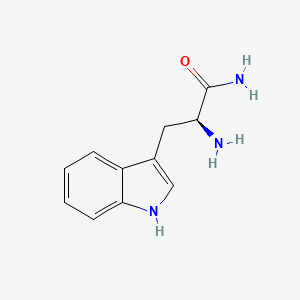

トリプトファンアミドは、トリプタミンとその誘導体のクラスに属する有機化合物です。構造的には、3位がエタンアミンで置換されたインドール環が特徴です。

製法

合成経路と反応条件: トリプトファンアミドは、いくつかの方法で合成できます。一般的なアプローチの1つは、トリプトファンのアミド化です。このプロセスは、通常、特定の条件下でトリプトファンとアミン源を反応させてトリプトファンアミドを生成することを伴います。 反応条件には、アミド結合形成を促進するためにカルボジイミドなどのカップリング剤を使用することがよく含まれます .

工業生産方法: 工業的な設定では、微生物発酵は、トリプトファンとその誘導体、特にトリプトファンアミドを生産するための好ましい方法です。 大腸菌などの微生物の代謝工学により、トリプトファンの効率的な生産が可能になり、次に、酵素的または化学的なプロセスを通じてトリプトファンアミドに変換できます .

準備方法

Synthetic Routes and Reaction Conditions: Tryptophanamide can be synthesized through several methods. One common approach involves the amidation of tryptophan. This process typically involves the reaction of tryptophan with an amine source under specific conditions to form tryptophanamide. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing tryptophan and its derivatives, including tryptophanamide. Metabolic engineering of microorganisms like Escherichia coli allows for the efficient production of tryptophan, which can then be converted to tryptophanamide through enzymatic or chemical processes .

化学反応の分析

Hydrolysis Reaction

One of the primary reactions involving L-Tryptophanamide is its hydrolysis, catalyzed by the enzyme tryptophanamidase (EC 3.5.1.57). The reaction can be represented as follows:

This reaction indicates that this compound can be converted into L-Tryptophan and ammonia in the presence of water, highlighting its potential role in metabolic pathways related to amino acid metabolism .

Condensation Reactions

In a study exploring the reactivity of L-Tryptophan in a triad system with acetone and dimethyl sulfoxide (DMSO), it was found that L-Tryptophan catalyzes self-aldol condensation reactions. This leads to the formation of various indole derivatives, which are significant for their applications in nanomaterial synthesis . The general reaction can be summarized as:

Interaction with Phenolic Aldehydes

L-Tryptophan reacts with naturally occurring phenolic aldehydes to yield phenolic tetrahydro-beta-carboline alkaloids. This reaction typically requires acidic conditions and elevated temperatures, resulting in products that exhibit antioxidant properties:

The products formed have been characterized using NMR and HPLC-MS techniques .

Tryptophan Lyase Mechanism

Tryptophan lyase (NosL) is an enzyme that catalyzes the conversion of L-Tryptophan into 3-methylindole-2-carboxylic acid and 3-methylindole. Recent findings suggest that cyanide is a byproduct of this enzymatic reaction, which involves radical intermediates:

This mechanism reveals the complexity of tryptophan metabolism and its implications in biosynthetic pathways .

科学的研究の応用

Tryptophanamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying protein interactions and enzyme mechanisms. In medicine, tryptophanamide derivatives are explored for their potential therapeutic effects, including their role in drug delivery systems .

作用機序

トリプトファンアミドの作用機序には、特定の分子標的との相互作用が含まれます。既知の標的の1つは、タンパク質合成に関与する酵素であるトリプトファン-tRNAリガーゼです。 トリプトファンアミドはこの酵素に結合し、その活性を影響を与え、それによりタンパク質合成経路に影響を与えます . さらに、トリプトファンアミドは他のタンパク質や酵素と相互作用して、それらの機能を調節し、その生物学的効果に寄与することができます .

類似化合物の比較

類似化合物: トリプトファンアミドは、トリプタミン、セロトニン、メラトニンなどの他のトリプタミン誘導体と似ています。 これらの化合物は、共通のインドール構造を共有し、同様の生化学的特性を示します .

独自性: トリプトファンアミドを他の類似化合物と区別するのは、特定のアミド官能基であり、この官能基は独自の化学的および生物学的特性を付与します。 この官能基により、トリプトファンアミドは、他のトリプタミン誘導体では観察されない特定の反応と相互作用に関与することができます .

結論

トリプトファンアミドは、さまざまな科学分野で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と特性により、化学、生物学、医学、および産業における研究のための貴重なツールとなっています。その製法、化学反応、作用機序を理解することで、その用途をさらに強化し、これらの分野の進歩に貢献できます。

類似化合物との比較

Similar Compounds: Tryptophanamide is similar to other tryptamine derivatives, such as tryptamine, serotonin, and melatonin. These compounds share a common indole structure and exhibit similar biochemical properties .

Uniqueness: What sets tryptophanamide apart from other similar compounds is its specific amide functional group, which imparts unique chemical and biological properties. This functional group allows tryptophanamide to participate in specific reactions and interactions that are not observed with other tryptamine derivatives .

Conclusion

Tryptophanamide is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in these fields.

生物活性

L-Tryptophanamide, a derivative of the essential amino acid L-Tryptophan, has garnered attention in recent years for its potential biological activities. This compound, characterized by the molecular formula , is recognized not only for its role as a human metabolite but also for its involvement in various metabolic pathways and therapeutic applications.

L-Tryptophan is primarily known for its conversion into several bioactive compounds, including serotonin and kynurenines. The metabolic fate of L-Tryptophan can influence mood, behavior, and immune responses:

- Serotonin Synthesis : L-Tryptophan serves as the sole precursor for serotonin (5-HT), a neurotransmitter crucial for mood regulation. The conversion process involves hydroxylation by tryptophan hydroxylase (TPH) followed by decarboxylation to form 5-HT .

- Kynurenine Pathway : A significant portion of L-Tryptophan is metabolized via the kynurenine pathway, leading to the production of various metabolites such as kynurenic acid and quinolinic acid. These metabolites have been implicated in neuroprotection and neurodegeneration, respectively .

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of L-Tryptophan derivatives, including this compound. Research indicates that these compounds exhibit efficacy against a range of microorganisms, including bacteria and fungi:

- Mechanism : The antimicrobial effects are attributed to their ability to disrupt microbial membrane integrity, leading to cell lysis . For instance, peptides derived from tryptophan have shown significant antibacterial properties by increasing membrane permeability.

2.2 Immunomodulatory Effects

L-Tryptophan has been shown to influence immune responses through its metabolites:

- Regulatory T Cells : Dietary L-Tryptophan supplementation has been linked to an increase in colonic regulatory T cells (Treg) via the aryl hydrocarbon receptor (AhR) pathway. This mechanism suggests a microbiota-independent role for L-Tryptophan in enhancing immune homeostasis and potentially reducing colitis risk .

- Cytokine Modulation : Studies indicate that L-Tryptophan can modulate levels of pro-inflammatory cytokines, suggesting its potential role in managing inflammatory conditions .

3.1 Clinical Trials

Clinical investigations have explored the therapeutic potential of L-Tryptophan in psychiatric disorders:

- A review of clinical trials indicated that L-Tryptophan supplementation may improve symptoms in conditions such as depression and anxiety when used alone or in conjunction with other treatments .

3.2 Experimental Models

In animal models, L-Tryptophan supplementation has demonstrated beneficial effects on behavior and stress response:

- Studies have shown that increased dietary L-Tryptophan can lead to reduced aggression and lower cortisol levels post-stress, highlighting its role in stress management .

4. Data Table: Summary of Biological Activities

5.

This compound exhibits a range of biological activities that underscore its significance as a metabolite with therapeutic potential. Its roles in antimicrobial activity, immune modulation, and neurotransmitter synthesis position it as a compound worthy of further research, particularly in clinical applications targeting mood disorders and inflammatory diseases.

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKPBDKNIXMBS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316507 | |

| Record name | L-Tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20696-57-5 | |

| Record name | L-Tryptophanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20696-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020696575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-1H-indole-3-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2B9SB26H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。